molecular formula C11H11NO3 B7575398 3-[(Prop-2-enoylamino)methyl]benzoic acid

3-[(Prop-2-enoylamino)methyl]benzoic acid

Cat. No. B7575398
M. Wt: 205.21 g/mol
InChI Key: IEAGACDOIBFHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Prop-2-enoylamino)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PAMBA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of PAMBA involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This binding occurs through the formation of covalent bonds between the compound and the enzyme.
Biochemical and Physiological Effects:
Studies have shown that PAMBA can inhibit the activity of metalloproteinases and aminopeptidases, which are involved in the progression of diseases such as cancer and inflammation. This inhibition can lead to a reduction in the spread of cancer cells and a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using PAMBA in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the role of these enzymes in disease progression and develop novel therapeutics. However, one of the limitations of using PAMBA is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for research on PAMBA. One potential area of research is the development of PAMBA-based therapeutics for the treatment of cancer and inflammation. Another area of research is the study of the toxicity of PAMBA and its effects on cells and tissues. Additionally, researchers can investigate the potential of PAMBA as a diagnostic tool for the detection of diseases such as cancer.

Synthesis Methods

The synthesis of 3-[(Prop-2-enoylamino)methyl]benzoic acid involves the reaction of 3-aminobenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure PAMBA.

Scientific Research Applications

PAMBA has been found to have potential applications in the medical field due to its ability to inhibit the activity of enzymes such as metalloproteinases and aminopeptidases. These enzymes play a crucial role in the progression of diseases such as cancer and inflammation, and the inhibition of their activity can lead to the development of novel therapeutics.

properties

IUPAC Name

3-[(prop-2-enoylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-10(13)12-7-8-4-3-5-9(6-8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAGACDOIBFHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Prop-2-enoylamino)methyl]benzoic acid

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